molecular formula C13H10ClNO3 B7807528 8-(2-Chloroacetamido)naphthalene-1-carboxylic acid

8-(2-Chloroacetamido)naphthalene-1-carboxylic acid

Cat. No.: B7807528
M. Wt: 263.67 g/mol
InChI Key: YUSWJMLRFSFGSL-UHFFFAOYSA-N
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Description

8-(2-Chloroacetamido)naphthalene-1-carboxylic acid is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a chloroacetamido group at the 8-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chloroacetamido)naphthalene-1-carboxylic acid typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-aminonaphthalene.

    Acylation: 1-aminonaphthalene undergoes acylation with chloroacetyl chloride to form 8-(2-chloroacetamido)naphthalene.

    Carboxylation: The final step involves the carboxylation of 8-(2-chloroacetamido)naphthalene to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-(2-Chloroacetamido)naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the naphthalene ring system.

    Hydrolysis: The chloroacetamido group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution Reactions: Products include derivatives with various substituents replacing the chloro group.

    Oxidation: Products include naphthoquinones and other oxidized derivatives.

    Reduction: Products include reduced forms of the naphthalene ring system.

Scientific Research Applications

8-(2-Chloroacetamido)naphthalene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(2-Chloroacetamido)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The naphthalene ring system can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxylic acid: Lacks the chloroacetamido group, making it less reactive in nucleophilic substitution reactions.

    8-Aminonaphthalene-1-carboxylic acid: Contains an amino group instead of a chloroacetamido group, leading to different reactivity and applications.

    8-(2-Bromoacetamido)naphthalene-1-carboxylic acid:

Uniqueness

8-(2-Chloroacetamido)naphthalene-1-carboxylic acid is unique due to the presence of the chloroacetamido group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for various research applications, particularly in the development of biochemical probes and therapeutic agents.

Properties

IUPAC Name

8-[(2-chloroacetyl)amino]naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-7-11(16)15-10-6-2-4-8-3-1-5-9(12(8)10)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSWJMLRFSFGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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